![molecular formula C24H21FN4O3 B4621085 1-(3,4-dimethoxybenzoyl)-N-(4-fluorobenzyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4621085.png)
1-(3,4-dimethoxybenzoyl)-N-(4-fluorobenzyl)-3-phenyl-1H-1,2,4-triazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of related triazole compounds often involves the cyclization of appropriate precursors, such as thiosemicarbazides, amidrazones, or hydrazides with various electrophiles in the presence of a base or under acidic conditions. For instance, Nayak and Poojary (2019) described the synthesis of a related compound through the reaction of an amino triazole derivative with 3,4-dimethoxybenzaldehyde, yielding the target compound in good yield after recrystallization from ethanol. This method emphasizes the versatility of triazole chemistry in accessing a wide range of structurally diverse molecules (Nayak & Poojary, 2019).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing the spatial arrangement of atoms and the presence of hydrogen bonds that stabilize the crystal structure. For example, the work by Li et al. (2012) on a benzimidazole-triazole compound showed an antiperiplanar conformation of the terminal groups, highlighting the impact of molecular conformation on the compound's properties and potential interactions (Li et al., 2012).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, including nucleophilic substitution and cyclization, enabling the functionalization of the core structure for targeted biological activities. The manipulation of substituents around the triazole ring can significantly affect the compound's reactivity and interaction with biological targets, as demonstrated by the synthesis and biological evaluation of various triazole derivatives (Kaneria et al., 2016).
Scientific Research Applications
Synthesis and Structural Analysis
1-(3,4-Dimethoxybenzoyl)-N-(4-fluorobenzyl)-3-phenyl-1H-1,2,4-triazol-5-amine, as part of the 1,2,4-triazole derivatives, is involved in research exploring novel synthetic pathways and structural characterizations. One example is the synthesis of various 1,2,4-triazole derivatives as demonstrated in the study by Bektaş et al. (2010), where derivatives were synthesized for antimicrobial activities testing. The process involved creating new compounds from the reaction of ester ethoxycarbonylhydrazones with primary amines, showcasing the potential of 1,2,4-triazole derivatives in the development of new chemical entities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Antimicrobial and Antiproliferative Properties
Studies have also focused on the antimicrobial and antiproliferative properties of triazole compounds. For instance, the research by Gür et al. (2020) investigated Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their biological properties, finding some compounds with high DNA protective ability and strong antimicrobial activity. This research highlights the potential of triazole derivatives in therapeutic applications, particularly in oncology and infection control (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of compounds containing the triazole ring have been a subject of interest. For example, Yang et al. (2002) studied the fluorescence enhancement of aminostilbene derivatives, where N-phenyl substitutions led to more planar ground-state geometries and significant changes in their fluorescence and photoisomerization properties. This research indicates the potential utility of triazole derivatives in developing new materials for optical and electronic applications (Yang, Chiou, & Liau, 2002).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the 1,2,4-triazole derivatives contribute to the synthesis of novel materials. Hong et al. (2003) explored the synthesis of hyperbranched polybenzoxazoles, utilizing monomers containing triazole units. These materials have shown excellent thermal stability, suggesting their use in high-performance material applications (Hong, Jikei, & Kakimoto, 2003).
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[5-[(4-fluorophenyl)methylamino]-3-phenyl-1,2,4-triazol-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c1-31-20-13-10-18(14-21(20)32-2)23(30)29-24(26-15-16-8-11-19(25)12-9-16)27-22(28-29)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIZTMOJPHWCAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=CC=C3)NCC4=CC=C(C=C4)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.